molecular formula C7H13N3 B1649918 (3-Propan-2-ylimidazol-4-yl)methanamine CAS No. 1083246-06-3

(3-Propan-2-ylimidazol-4-yl)methanamine

Cat. No.: B1649918
CAS No.: 1083246-06-3
M. Wt: 139.20
InChI Key: MXUAITAQQWCJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Propan-2-ylimidazol-4-yl)methanamine is an organic compound featuring an imidazole ring substituted with a propan-2-yl group at position 3 and a methanamine group at position 2. Imidazole derivatives are notable for their diverse applications in medicinal chemistry and materials science due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

CAS No.

1083246-06-3

Molecular Formula

C7H13N3

Molecular Weight

139.20

IUPAC Name

(3-propan-2-ylimidazol-4-yl)methanamine

InChI

InChI=1S/C7H13N3/c1-6(2)10-5-9-4-7(10)3-8/h4-6H,3,8H2,1-2H3

InChI Key

MXUAITAQQWCJAR-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC=C1CN

Canonical SMILES

CC(C)N1C=NC=C1CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Propan-2-ylimidazol-4-yl)methanamine with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Heterocyclic Core Key Substituents Storage Conditions
This compound C₇H₁₃N₃ 139.20 (estimated) Imidazole Propan-2-yl, Methanamine Not specified
[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine C₇H₁₂N₂S 156.25 Thiazole Propan-2-yl, Methanamine 2–8°C
Methylamine (Methanamine) CH₅N 31.06 None (linear) None Ambient (flammable)
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride C₈H₁₄N₃O·HCl 207.68 (estimated) Pyrimidine Propan-2-yloxy, Methanamine Not specified

Key Observations :

  • Heterocyclic Influence : The imidazole core in the target compound likely enhances its polarity and hydrogen-bonding capacity compared to thiazole (sulfur-containing) or pyrimidine (nitrogen-rich) analogs. This may influence solubility and biological activity .
  • Stability : The thiazole derivative requires refrigeration (2–8°C), suggesting lower thermal stability than methylamine, which is stored at ambient conditions but is highly flammable .

Solubility and Reactivity

Compound Water Solubility Key Reactivity Features
This compound Moderate (inferred) Likely participates in H-bonding and π-stacking
Methylamine Highly soluble Reacts with acids to form salts; flammable
Thiazole derivative Low to moderate Susceptible to oxidation (thiazole ring)

Notes:

  • Methylamine’s high water solubility arises from its small size and ability to form hydrogen bonds . In contrast, heterocyclic methanamines with hydrophobic substituents (e.g., propan-2-yl) may exhibit lower solubility.
  • The thiazole derivative’s sulfur atom could confer unique redox reactivity, unlike the nitrogen-rich imidazole or pyrimidine analogs .

Key Differences :

  • Methylamine’s flammability necessitates stringent fire safety protocols, whereas the thiazole derivative’s hazards relate to chemical stability .

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